2-Chloro-4-methoxybenzoic acid
Overview
Description
2-Chloro-4-methoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications :
- A derivative, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, exhibits significant molluscicidal effects, suggesting potential pharmaceutical applications (Duan et al., 2014).
- New 1,3,4-oxadiazole derivatives with a 5-chloro-2-methoxyphenyl moiety have shown notable antibacterial and antifungal activities (Prasanna Kumar et al., 2013).
Organic Synthesis and Chemistry :
- The directed ortho-metalation of unprotected benzoic acids, including 2-methoxybenzoic acid derivatives, aids in the rapid synthesis of compounds like lunularic acid (Nguyen et al., 2006).
- 4-Amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA) has been studied for its structure, electronic properties, and nonlinear optical and thermodynamic properties (Poiyamozhi et al., 2012).
Materials Science :
- Polyaniline doped with benzoic acid and substituted benzoic acids, including chloro-methoxy derivatives, exhibits high conductivity, promising for high-power electronic applications (Amarnath & Palaniappan, 2005).
Environmental and Analytical Applications :
- A study compared the behavior of chlorine and sodium hypochlorite in aqueous chlorination of organic compounds, including o-methoxybenzoic acid, revealing varying effectiveness depending on the compound and water quality (Lebedev et al., 2004).
- The Revers Phases HPLC method has been found effective in determining chloromethoxybenzoic acid derivatives in environmental objects, which is crucial for controlling pesticide residues and their environmental impact (Maga et al., 2021).
Additional Applications :
- N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives have controlled physico-chemical properties, including acid properties, fluorescence, and complexing with alkaline cations, indicating various potential applications (Tudose et al., 2010).
- The reaction of ortho-methoxybenzoic acid with water disinfecting agents, such as ozone, chlorine, and sodium hypochlorite, produces major products like oxalic and glyoxalic acids, important for water treatment applications (Shaydullina et al., 2005).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their substitution . The presence of a chlorine atom and a methoxy group on the benzene ring may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
It is known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and the nature of their interaction with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methoxybenzoic acid . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
Properties
IUPAC Name |
2-chloro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBANGHTVBPZCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505616 | |
Record name | 2-Chloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21971-21-1 | |
Record name | 2-Chloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with 2-chloro-4-methoxybenzoic acid and similar compounds?
A1: The research highlights that this compound, a chloromethoxybenzoic acid (CBA) derivative, is used in herbicidal preparations []. The presence of such pesticides, including CBA derivatives, in the environment raises concerns due to their potential detrimental effects []. These compounds can be recalcitrant substrates, meaning they are difficult for soil microorganisms to break down, and their presence can inhibit the growth of these microorganisms, potentially impacting soil health and ecosystem function [].
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